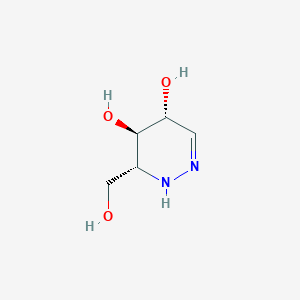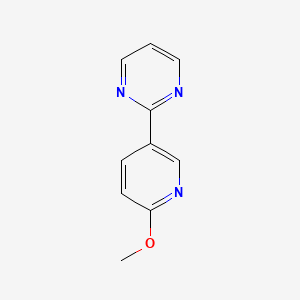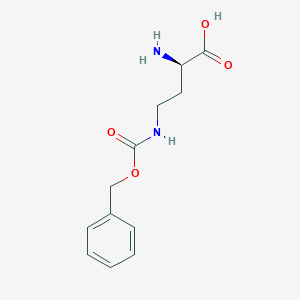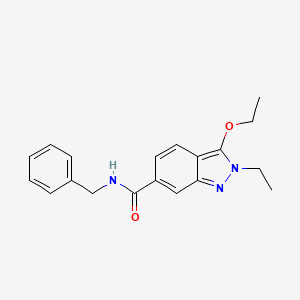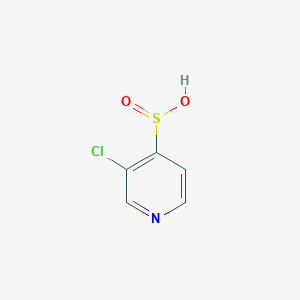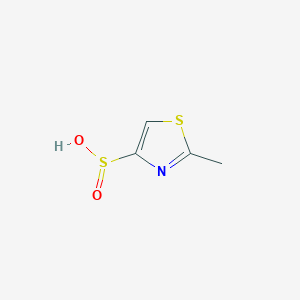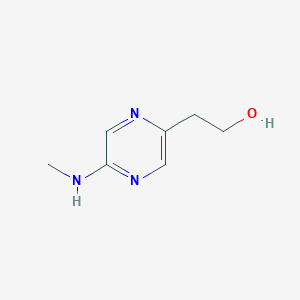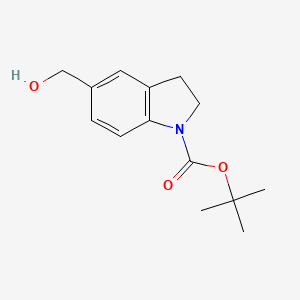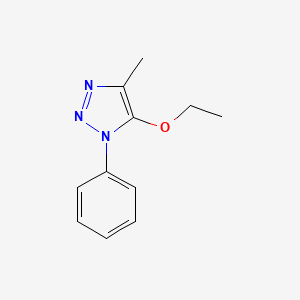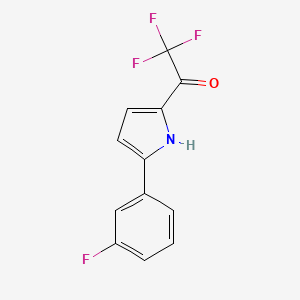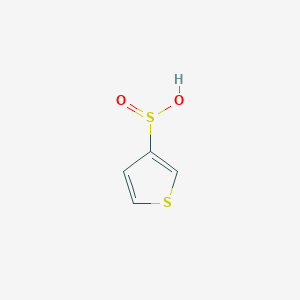
Thiophene-3-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-sulfinicacid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-3-sulfinicacid can be synthesized through various methods. One common approach involves the oxidation of thiophene-3-sulfinic acid derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the thiophene ring structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Thiophene-3-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using strong oxidizing agents.
Reduction: Reduction to thiophene-3-thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the thiophene ring, facilitated by the presence of the sulfinic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiophene-3-sulfonic acid.
Reduction: Thiophene-3-thiol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene-3-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
Thiophene-3-sulfinicacid can be compared with other thiophene derivatives such as thiophene-2-sulfinicacid and thiophene-3-sulfonic acid. While all these compounds share the thiophene ring structure, their chemical properties and reactivity differ due to the position and nature of the substituent groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.
Comparison with Similar Compounds
- Thiophene-2-sulfinicacid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonic acid
Properties
Molecular Formula |
C4H4O2S2 |
|---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
thiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H4O2S2/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |
InChI Key |
ILWICHKDZXATFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


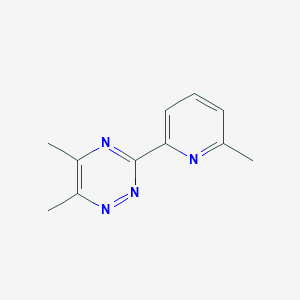
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)

![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
